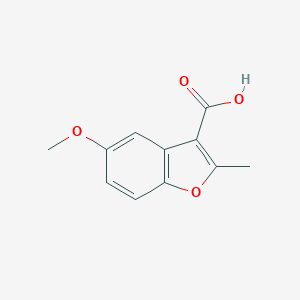

5-Methoxy-2-methyl-benzofuran-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

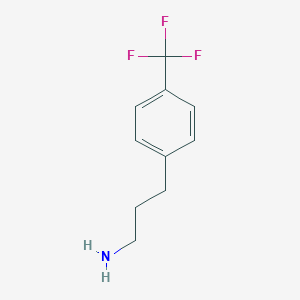

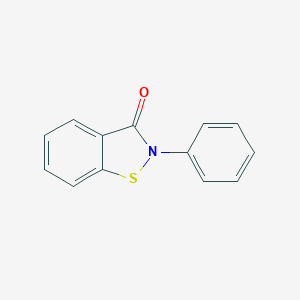

5-Methoxy-2-methyl-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C11H10O4 . It has a molecular weight of 206.2 .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid consists of a benzofuran ring system with a methoxy group at the 5-position and a methyl group at the 2-position . The benzofuran residue in the compound is essentially planar .Chemical Reactions Analysis

Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities, including anticancer properties . The structure–activity relationship (SAR) of several benzofuran derivatives has been studied to elucidate the possible substitution alternatives and structural requirements for a highly potent and selective anticancer activity .Physical And Chemical Properties Analysis

5-Methoxy-2-methyl-benzofuran-3-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 374.2±37.0 °C at 760 mmHg, and a flash point of 180.1±26.5 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .科学的研究の応用

-

Antibacterial Agents

- Field: Medical and Pharmaceutical Research

- Application: The compound is used in the synthesis of Schiff base copper (II) complexes, which are being investigated as potential antiseptic agents .

- Method: The compounds are synthesized and characterized using various techniques including elemental analysis, atomic absorption spectroscopy, infrared spectroscopy, 1H NMR, electronic absorption spectroscopy, magnetic susceptibility measurements, and thermal gravimetry analysis .

- Results: The Schiff base metal complexes were screened for in-vitro antibacterial activities against 6 human pathogenic bacteria. The result showed that methoxy and chloro substituted Schiff base metal complexes exhibited higher antibacterial activity compared to ampicillin .

-

Antiproliferative Agents

- Field: Medical and Pharmaceutical Research

- Application: The compound is used in the design and synthesis of novel N-substituted benzimidazole carboxamides, which are being investigated for their antiproliferative activity .

- Method: The targeted carboxamides were designed to investigate the influence of the number of methoxy and/or hydroxy groups, the type of substituent placed on the N atom of the benzimidazole core, and the type of substituent placed on the benzimidazole core on biological activity .

- Results: The most promising derivatives with pronounced antiproliferative activity proved to be N-methyl-substituted derivatives with hydroxyl and methoxy groups at the phenyl ring and cyano groups on the benzimidazole nuclei with selective activity against the MCF-7 cell line (IC50 = 3.1 μM) .

将来の方向性

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

特性

IUPAC Name |

5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-10(11(12)13)8-5-7(14-2)3-4-9(8)15-6/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHSSGDUMLTSEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350135 |

Source

|

| Record name | 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methyl-benzofuran-3-carboxylic acid | |

CAS RN |

29735-88-4 |

Source

|

| Record name | 5-Methoxy-2-methyl-3-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29735-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)